

Technical Support Center: Improving the Efficiency of ENO4 Knockout Models

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Compound of Interest

Compound Name: EN4

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Welcome to the technical support center for researchers working with ENO4 knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of ENO4?

ENO4, or Enolase 4, is a protein primarily known for its predicted role as a phosphopyruvate hydratase in the glycolytic pathway.^[1] It is thought to be involved in cilium organization and flagellated sperm motility.^[1] Studies on ENO4 knockout mouse models have demonstrated its crucial role in male fertility, where its absence leads to structural defects in sperm and reduced motility.^{[2][3][4]}

Q2: What are the expected phenotypes of an ENO4 knockout?

Based on studies in mice, a complete knockout of ENO4 is associated with male infertility.^{[2][3][4]} Phenotypes observed in *Eno4* knockout mice include:

- Abnormal sperm morphology^[4]
- Reduced sperm number and motility^{[2][3]}

Q3: Is there any information on ENO4 protein expression?

The Human Protein Atlas provides some data on ENO4 protein expression, indicating distinct expression in motile cilia.[5][6][7] For detailed expression profiles in specific tissues and cell lines, it is recommended to consult resources like the Human Protein Atlas and perform preliminary expression analysis in your model system.

Troubleshooting Guide

Low knockout efficiency is a common challenge in CRISPR-Cas9 experiments.[8] This guide addresses potential issues and provides solutions to enhance the success rate of your ENO4 knockout experiments.

Problem 1: Low or No Knockout Efficiency

Possible Cause	Recommended Solution	Explanation
Suboptimal sgRNA Design	Design and test 2-3 different sgRNAs targeting critical exons of the ENO4 gene.[9] Utilize online design tools that predict on-target activity and minimize off-target effects.[10][11][12][13][14][15]	The efficiency of CRISPR-Cas9 editing is highly dependent on the guide RNA sequence.[8] Targeting early exons is often recommended for a complete knockout.[11]
Inefficient Delivery of CRISPR Components	Optimize your transfection or electroporation protocol for the specific cell line you are using. Consider using different delivery methods, such as lipid-based transfection reagents or electroporation, to find the most effective one for your cells.[10]	The method of delivering Cas9 and sgRNA into cells significantly impacts editing efficiency. Different cell types have varying susceptibility to different delivery methods.[10]
Cell Line Specificity	Perform a literature search to see if your cell line is known to be difficult to transfect or has a low efficiency of non-homologous end joining (NHEJ). If so, you may need to screen more clones or consider a different cell line.	Some cell lines are inherently more resistant to genetic modification.[8]
Low Expression of Cas9 and sgRNA	Ensure that the promoters driving Cas9 and sgRNA expression are active in your cell type. For plasmid-based systems, verify the integrity and concentration of your plasmids.	Adequate expression of both Cas9 and sgRNA is necessary for efficient genome editing. [10]

Problem 2: Difficulty in Isolating Positive Knockout Clones

Possible Cause	Recommended Solution	Explanation
Mosaicism in the Edited Population	After transfection, perform single-cell cloning to isolate individual cell lines. [16] [17] [18] [19] [20] This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS). [16] [17] [18]	The initial cell population after CRISPR editing will be a mix of wild-type, heterozygous, and homozygous knockout cells. Isolating single clones is essential to obtain a pure knockout cell line. [16]
Cell Viability Issues Post-Transfection	Optimize the amount of plasmid DNA and transfection reagent to minimize toxicity. [21] Ensure cells are at an optimal confluency (50-70%) before transfection. [21]	High concentrations of foreign DNA and transfection reagents can be toxic to cells, leading to poor survival and difficulty in isolating clones. [10] [21]

Problem 3: Inconsistent or Unclear Validation Results

Possible Cause	Recommended Solution	Explanation
Ambiguous PCR or Sequencing Results	Design PCR primers that flank the target site to detect insertions or deletions (indels). Use Sanger sequencing to confirm the specific mutations in your clonal cell lines.	PCR followed by sequencing is the gold standard for confirming genetic modifications at the DNA level.
Inconclusive Western Blot Results	Ensure your antibody is specific to ENO4 and validated for Western blotting. Use a wild-type cell lysate as a positive control and a validated knockout lysate (if available) as a negative control. [22] [23] Consider that a frameshift mutation may lead to a truncated protein that might still be detectable by an antibody targeting the N-terminus. [22]	Western blotting confirms the absence of the target protein, which is the ultimate goal of a knockout experiment. [22] [23] [24] Proper controls are crucial for interpreting the results correctly. [22]
Discrepancy between Genotype and Phenotype	A frameshift mutation does not always lead to a complete loss of protein function. A truncated or altered protein may still have some residual activity. [22] Perform functional assays relevant to ENO4's role (e.g., motility assays in relevant cell types) to confirm the loss of function.	Genotypic confirmation of a knockout should always be complemented with phenotypic or functional validation to ensure the desired biological effect has been achieved. [22]

Quantitative Data Summary

While specific quantitative data on the efficiency of generating ENO4 knockout models is not widely available in published literature, the efficiency of CRISPR-Cas9-mediated knockout, in

general, can vary significantly depending on the cell type, delivery method, and sgRNA design. The table below presents a general overview of expected efficiencies based on different factors.

Parameter	Factor	Typical Efficiency Range	References
sgRNA Design	Optimized (high on-target score)	50-90%	[25] [26] [27]
	Suboptimal	<20%	
Delivery Method	Electroporation (optimized)	60-90%	[10]
	Lipid-based Transfection	30-70%	
Cell Type	Easy-to-transfect (e.g., HEK293T)	>80%	[25] [26]
	Difficult-to-transfect (e.g., primary cells)	10-50%	

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ENO4

This protocol provides a general workflow for generating ENO4 knockout cell lines using CRISPR-Cas9.

- sgRNA Design and Cloning:
 - Design 2-3 sgRNAs targeting an early exon of the ENO4 gene using a validated online tool.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Synthesize and clone the sgRNAs into a suitable expression vector containing the Cas9 nuclease.
- Transfection:

- Culture your target cells to 50-70% confluency.[\[21\]](#)
- Transfect the cells with the Cas9/sgRNA expression vector using an optimized protocol for your cell line (e.g., lipofection or electroporation).
- Single-Cell Cloning:
 - 48-72 hours post-transfection, harvest the cells.
 - Perform single-cell cloning by limiting dilution or FACS into 96-well plates.[\[16\]](#)[\[18\]](#)
- Expansion and Screening:
 - Allow single cells to form colonies.
 - Expand the colonies and screen for ENO4 knockout at the genomic level using PCR and Sanger sequencing.

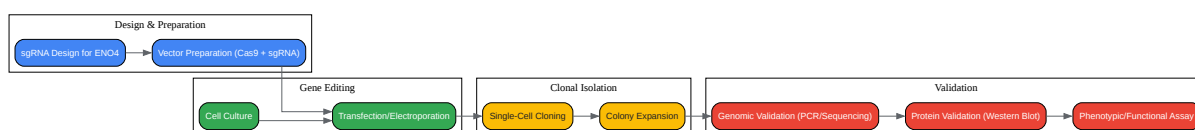
Protocol 2: Validation of ENO4 Knockout by Western Blot

This protocol details the steps to confirm the absence of ENO4 protein in your knockout clones.

- Protein Extraction:
 - Lyse wild-type and putative ENO4 knockout cells in RIPA buffer supplemented with protease inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate 20-30 µg of protein lysate on an SDS-PAGE gel.[\[28\]](#)
 - Transfer the separated proteins to a PVDF membrane.[\[23\]](#)
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

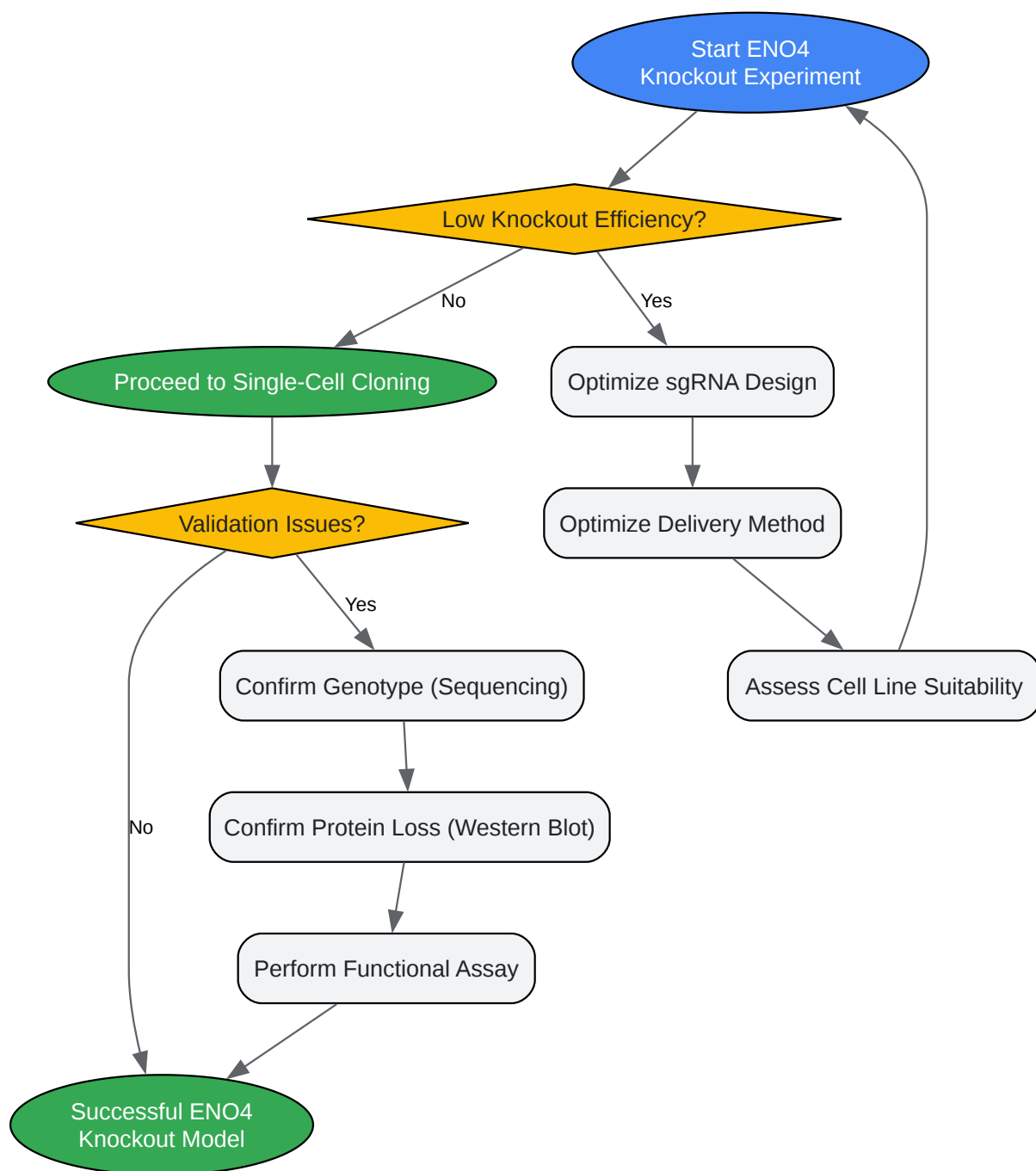
- Incubate the membrane with a validated primary antibody against ENO4 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Image the blot and confirm the absence of the ENO4 band in the knockout samples compared to the wild-type control. A loading control (e.g., GAPDH or β -actin) should be used to ensure equal protein loading.

Visualizations



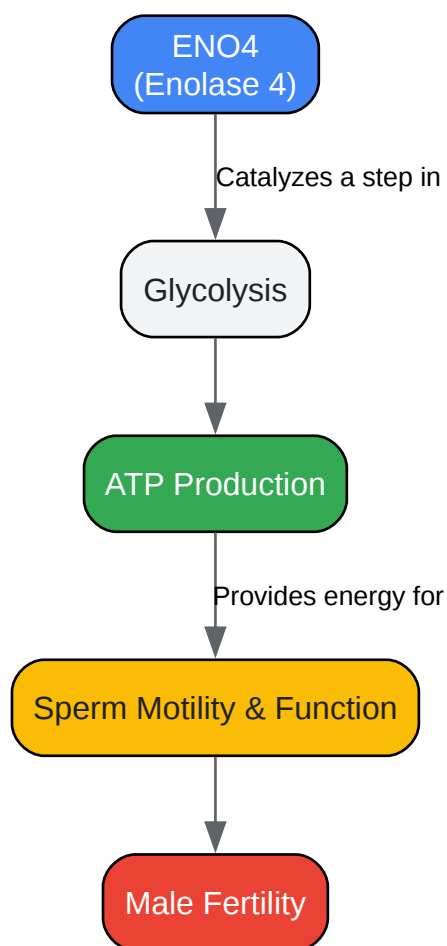
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Caption: Experimental workflow for generating and validating ENO4 knockout cell lines.



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Caption: Troubleshooting logic for improving ENO4 knockout efficiency.



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Caption: Putative signaling pathway involving ENO4 in relation to sperm function.

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